4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
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Overview
Description
4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Preparation Methods
The synthesis of 4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with piperazine under basic conditions.
Synthesis of the pyrimidine core: The piperazine derivative is then reacted with 2-methylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst.
Coupling with morpholine: The final step involves the coupling of the pyrimidine-piperazine intermediate with morpholine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput synthesis and purification techniques.
Chemical Reactions Analysis
4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets. The piperazine and pyrimidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds include other piperazine and pyrimidine derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4-{6-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine lies in its combination of piperazine, pyrimidine, and morpholine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H31N5O4S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4-[6-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C22H31N5O4S/c1-16-17(2)20(6-5-19(16)30-4)32(28,29)27-9-7-25(8-10-27)21-15-22(24-18(3)23-21)26-11-13-31-14-12-26/h5-6,15H,7-14H2,1-4H3 |
InChI Key |
QWUPYIOBWYQVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4)OC |
Origin of Product |
United States |
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